molecular formula C8H4Cl4S B14728747 Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- CAS No. 13169-42-1

Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-

Cat. No.: B14728747
CAS No.: 13169-42-1
M. Wt: 274.0 g/mol
InChI Key: WHFXPMCWVCLWLK-UHFFFAOYSA-N
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Description

Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. The compound is characterized by the presence of four chlorine atoms at the 1 and 3 positions, making it a tetrachlorinated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Stille coupling reaction using 1,1’-diaryl-3,3’-distannyl-4,4’-BBT or 1,1’,3,3’-tetrastannyl-4,4’-BBT with an aryl halide has been reported as an effective method . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of chlorine atoms and the thiophene ring structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield partially or fully dechlorinated products .

Mechanism of Action

The mechanism of action of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, influencing the electronic properties of the molecules it interacts with. This can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is unique due to its tetrachlorinated structure, which imparts distinct chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific redox characteristics and stability .

Properties

CAS No.

13169-42-1

Molecular Formula

C8H4Cl4S

Molecular Weight

274.0 g/mol

IUPAC Name

1,1,3,3-tetrachloro-2-benzothiophene

InChI

InChI=1S/C8H4Cl4S/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H

InChI Key

WHFXPMCWVCLWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(SC2(Cl)Cl)(Cl)Cl

Origin of Product

United States

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